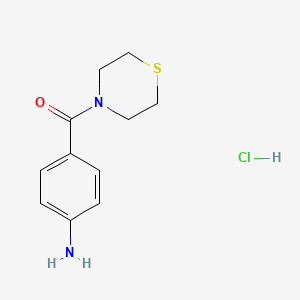
3-(3-(5-Chloro-2-methoxyphenyl)ureido)cyclohexyl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(5-Chloro-2-methoxyphenyl)ureido)cyclohexyl phenylcarbamate, also known as CCPC, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. This compound is a urea derivative that has shown promising results in the fields of cancer research, drug design, and medicinal chemistry. In
Applications De Recherche Scientifique
Synthesis and Characterization
Research on derivatives of cyclohexanecarboxamide, such as the synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, highlights the interest in developing compounds with specific structural features for potential use in various applications. The crystal structure analysis of these compounds provides foundational knowledge for understanding their chemical behavior and potential reactivity (Özer et al., 2009).
Chemical and Biological Stability
The study of cyclohexylcarbamic acid aryl esters, which are a class of fatty acid amide hydrolase (FAAH) inhibitors, including their chemical and biological stability, offers insights into the design of stable and effective therapeutic agents. The investigation into the structure-stability relationships of these compounds can inform the development of similar molecules with improved pharmacokinetic and toxicological profiles (Vacondio et al., 2009).
Chiral Stationary Phases
Cyclohexylcarbamates of cellulose and amylose have been evaluated as chiral stationary phases (CSPs) for high-performance liquid chromatography, showcasing the utility of cyclohexylcarbamate derivatives in analytical chemistry for enantiomer resolution. This application is crucial for the pharmaceutical industry, where the chirality of drugs can significantly affect their safety and efficacy (Kubota et al., 2000).
Electro-Fenton Degradation
The electro-Fenton degradation of antimicrobials using cyclohexylcarbamate derivatives demonstrates their potential application in environmental chemistry for the treatment of water contaminated with persistent organic pollutants. This research suggests the utility of these compounds in catalyzing the degradation of hazardous substances, contributing to environmental protection and sustainability (Sirés et al., 2007).
Nonlinear Optical Materials
The study of bis-chalcone derivatives, including their nonlinear optical properties, indicates the potential of cyclohexylcarbamate derivatives in the development of new materials for optical applications. These materials can be used in photonics and optoelectronics, areas that are crucial for the advancement of communication technologies and information processing (Shettigar et al., 2006).
Propriétés
IUPAC Name |
[3-[(5-chloro-2-methoxyphenyl)carbamoylamino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4/c1-28-19-11-10-14(22)12-18(19)25-20(26)23-16-8-5-9-17(13-16)29-21(27)24-15-6-3-2-4-7-15/h2-4,6-7,10-12,16-17H,5,8-9,13H2,1H3,(H,24,27)(H2,23,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPUZWIWJWVPIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2400077.png)
![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2400078.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2400079.png)
![N,3-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B2400081.png)

![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile](/img/structure/B2400085.png)
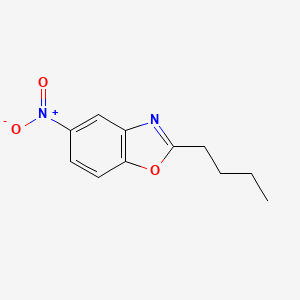

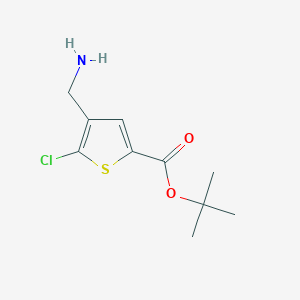
![3-Carbamoyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2400094.png)
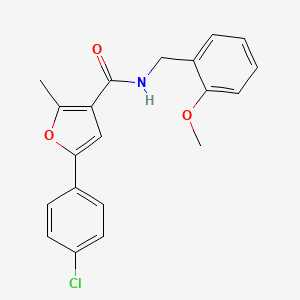
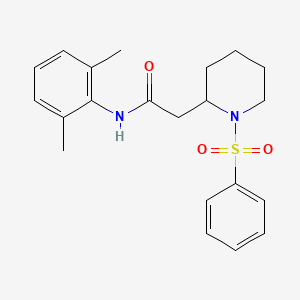
![Methyl 3-{[(4-ethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2400098.png)
